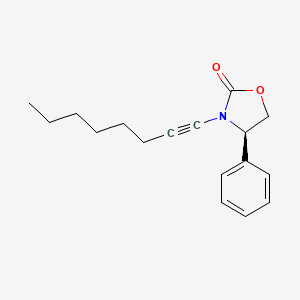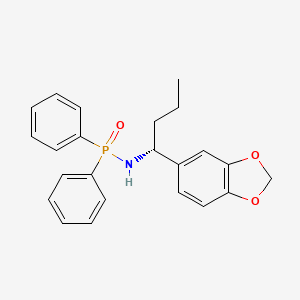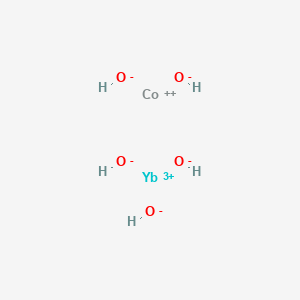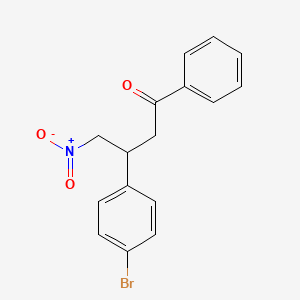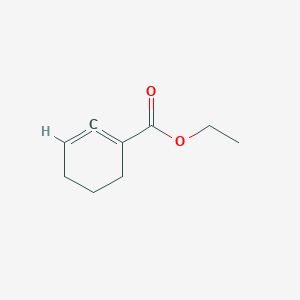
Ethyl cyclohexa-1,2-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclohexa-1,2-diene-1-carboxylate is an organic compound characterized by a cyclohexadiene ring with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl cyclohexa-1,2-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexa-1,2-diene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyclohexa-1,2-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the diene ring into a more saturated cyclohexane ring.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene ring.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclohexa-1,2-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl cyclohexa-1,2-diene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The diene ring can also interact with enzymes or other proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyclohexa-1,4-diene-1-carboxylate: Similar structure but with a different position of the double bonds.
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Contains additional methyl groups and different double bond positions.
Uniqueness
Ethyl cyclohexa-1,2-diene-1-carboxylate is unique due to its specific diene configuration, which imparts distinct chemical reactivity and potential applications compared to its analogs. The position of the double bonds influences the compound’s stability and reactivity, making it suitable for specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
220596-31-6 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
CJTPCASJUCRDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


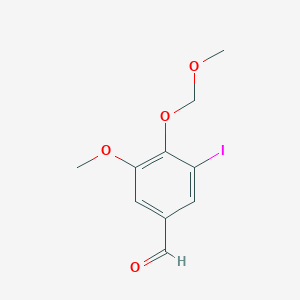
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)

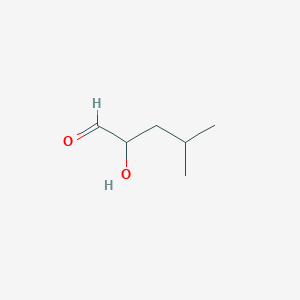
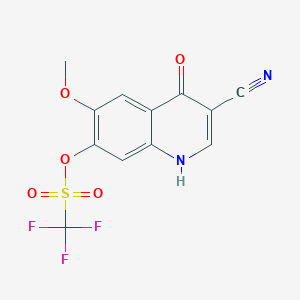

![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
